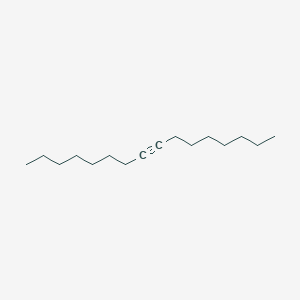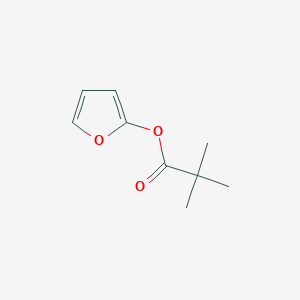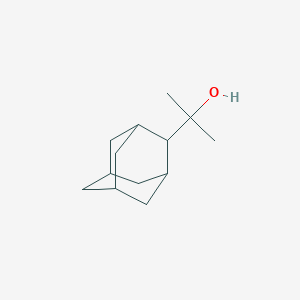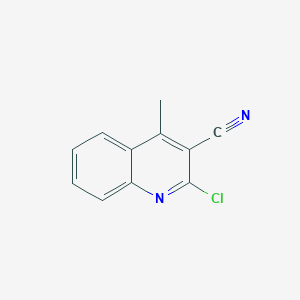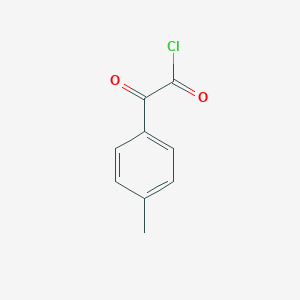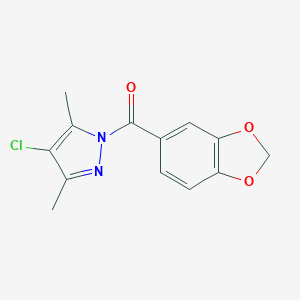
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole, commonly known as BDP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a pyrazole-based compound that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Wirkmechanismus
The exact mechanism of action of BDP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
BDP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, as well as the activity of certain enzymes, such as COX-2. Additionally, BDP has been found to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDP in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of inflammation and tumor growth, as well as to develop potential treatments for these diseases. However, one of the limitations of using BDP in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling BDP to avoid any adverse effects.
Zukünftige Richtungen
There are many potential future directions for research on BDP. One area of research could be focused on optimizing the synthesis method for BDP to improve its yield and purity. Additionally, further studies could be conducted to better understand the mechanism of action of BDP and to identify potential new targets for its use. Finally, clinical trials could be conducted to evaluate the efficacy and safety of BDP as a potential treatment for inflammatory diseases and cancer.
Synthesemethoden
The synthesis method for BDP involves the condensation of 5-hydroxy-1,3-benzodioxole-4-carboxylic acid with 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure BDP.
Wissenschaftliche Forschungsanwendungen
BDP has been extensively studied for its potential use in treating various diseases. It has been found to exhibit anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma. Additionally, BDP has been found to have anti-tumor properties, making it a potential candidate for treating cancer.
Eigenschaften
CAS-Nummer |
108132-61-2 |
|---|---|
Produktname |
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole |
Molekularformel |
C13H11ClN2O3 |
Molekulargewicht |
278.69 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-yl-(4-chloro-3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C13H11ClN2O3/c1-7-12(14)8(2)16(15-7)13(17)9-3-4-10-11(5-9)19-6-18-10/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
FQNSBGQWWPBWEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C)Cl |
Kanonische SMILES |
CC1=C(C(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C)Cl |
Andere CAS-Nummern |
108132-61-2 |
Synonyme |
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-chloro-3,5-dimethyl-1H-pyrazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



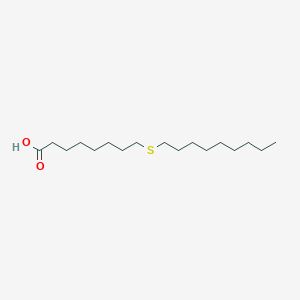
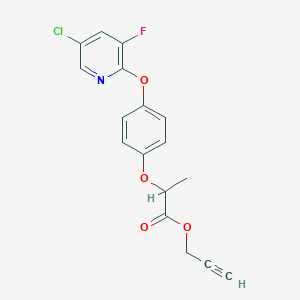
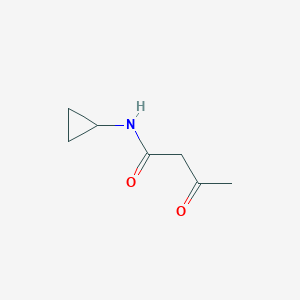
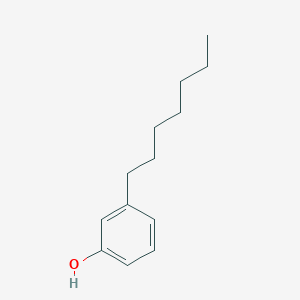
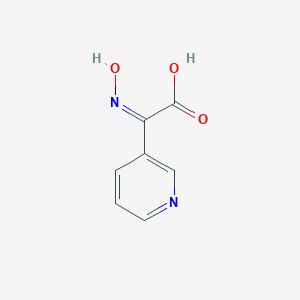
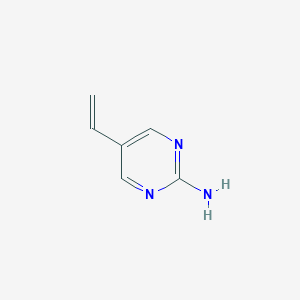
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)
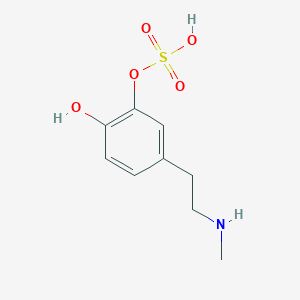
![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)
